An In-depth Technical Guide to the Chemical Properties of (Z)-4-Octen-1-ol
An In-depth Technical Guide to the Chemical Properties of (Z)-4-Octen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Octen-1-ol is an unsaturated fatty alcohol that has garnered interest in the fields of flavor and fragrance chemistry, as well as in the study of insect pheromones. Its characteristic sweet, earthy, and herbaceous odor has led to its use as a flavoring agent. This technical guide provides a comprehensive overview of the known chemical and physical properties of (Z)-4-Octen-1-ol, along with generalized experimental protocols for its synthesis, purification, and analysis.
Chemical and Physical Properties
The following table summarizes the key quantitative data for (Z)-4-Octen-1-ol, providing a clear comparison of its fundamental properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 54393-36-1 | [1] |
| Appearance | Colorless clear liquid | [2] |
| Odor | Sweet, earthy, herbaceous | [2] |
| Density | 0.844 - 0.851 g/cm³ @ 25 °C | [3] |
| Boiling Point | 174.00 - 176.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.106 mm/Hg @ 25.00 °C | [2] |
| Flash Point | 170.00 °F (76.67 °C) TCC | [2] |
| Refractive Index | 1.444 - 1.450 @ 20.00 °C | [3] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents and ethanol. | |
| Kovats Retention Index | 1041, 1043, 1044 (Standard non-polar column) | [4] |
Experimental Protocols
Synthesis: Stereoselective Synthesis of (Z)-Alkenes
The synthesis of (Z)-alkenes, such as (Z)-4-Octen-1-ol, requires stereoselective methods to control the geometry of the double bond. Common approaches include the Wittig reaction with non-stabilized ylides and the partial hydrogenation of alkynes using specific catalysts.
The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.
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Step 1: Ylide Preparation: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to generate the corresponding ylide.
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Step 2: Reaction with Aldehyde: The ylide solution is then cooled (typically to -78 °C) and a solution of an appropriate aldehyde, such as 4-hydroxybutanal, in THF is added dropwise.
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Step 3: Quenching and Work-up: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is then extracted, dried, and the solvent is removed under reduced pressure to yield the crude product.
The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), can stereoselectively produce a (Z)-alkene.
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Step 1: Reaction Setup: 4-Octyn-1-ol is dissolved in a suitable solvent (e.g., ethanol or hexane) in a reaction vessel. Lindlar's catalyst is then added to the solution.
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Step 2: Hydrogenation: The reaction vessel is flushed with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Step 3: Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude (Z)-4-Octen-1-ol.
Purification
Purification of the synthesized (Z)-4-Octen-1-ol is crucial to remove byproducts and unreacted starting materials.
Fractional distillation is effective for separating compounds with close boiling points.
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Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.
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Distillation: The crude product is heated in the distillation flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component. The fraction that distills at the boiling point of (Z)-4-Octen-1-ol is collected.
Preparative HPLC can be used for high-purity isolation of medium-chain alkenols.
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Column and Mobile Phase Selection: A suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) are selected based on analytical scale separations.
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Sample Preparation and Injection: The crude product is dissolved in a small amount of the mobile phase and injected onto the preparative HPLC column.
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Fraction Collection: The eluent is monitored by a detector (e.g., UV or refractive index), and the fraction corresponding to the peak of (Z)-4-Octen-1-ol is collected. The solvent is then removed to yield the purified product.
Analysis
The identity and purity of (Z)-4-Octen-1-ol can be confirmed using various analytical techniques.
GC-MS is a powerful technique for separating and identifying volatile compounds.
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Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
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GC Conditions: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. Helium is typically used as the carrier gas.
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MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the peak corresponding to (Z)-4-Octen-1-ol is recorded and compared with library spectra for identification. The fragmentation pattern will show characteristic losses, such as the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
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Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of (Z)-4-Octen-1-ol, including the stereochemistry of the double bond.
Visualization of a Synthetic Workflow
As detailed information on the biological signaling or metabolic pathways of (Z)-4-Octen-1-ol is not currently available, a logical workflow for its synthesis via a Wittig reaction is presented below. This diagram illustrates the key steps from starting materials to the purified product.
Caption: A generalized workflow for the synthesis of (Z)-4-Octen-1-ol via the Wittig reaction.
Biological Activity and Potential Applications
(Z)-4-Octen-1-ol is recognized for its contribution to the flavor profile of various foods and beverages. While its biological activity is not extensively studied, its structural similarity to other known insect pheromones suggests a potential role in chemical communication among certain insect species. Further research is needed to elucidate its specific biological functions and to explore its potential applications in areas such as pest management or as a bioactive compound in drug development. The biosynthesis of C8 alcohols in fungi is known to occur via the peroxidation and cleavage of linoleic acid, suggesting a possible natural source for this compound.
